molecular formula C5H10N2O2 B2652817 4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one CAS No. 1673553-61-1

4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one

Cat. No. B2652817
M. Wt: 130.147
InChI Key: GPUZXRISKZMMQG-UHFFFAOYSA-N
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Description

“4-(Aminomethyl)benzoic acid” is an organic compound that can serve as a type 2 antifibrinolytic agent used in the treatment of fibrotic skin disorders . It acts as an unnatural amino acid derivative .


Synthesis Analysis

The synthesis of “4-(Aminomethyl)benzoic acid” involves several steps. It reacts with 2-methyl-isothiourea sulfate to prepare 4-guanidinomethylbenzoic acid . A patent describes a preparation method involving the reaction of methyl oxime catalyst alkyl ester .


Molecular Structure Analysis

The molecular formula of “4-(Aminomethyl)benzoic acid” is C8H9NO2 . It can be described as a methyl group substituted by an amino group .


Chemical Reactions Analysis

“4-(Aminomethyl)benzoic acid” has been used in various chemical reactions. For example, it has been used as a reagent in the synthesis of a variety of compounds .


Physical And Chemical Properties Analysis

“4-(Aminomethyl)benzoic acid” is slightly soluble in water and insoluble in ethanol, benzene, and chloroform .

Safety And Hazards

“4-(Aminomethyl)benzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-(aminomethyl)-4-methyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-5(2-6)3-9-4(8)7-5/h2-3,6H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUZXRISKZMMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(=O)N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-4-methyl-1,3-oxazolidin-2-one

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